Pyrrhocoricin Exhibits Superior In Vitro Potency Against E. coli Compared to Apidaecin
In a direct head-to-head comparison using identical broth microdilution methodology, pyrrhocoricin demonstrated a 4-fold greater potency (lower MIC) against *E. coli* K12 (MC4100 strain) than apidaecin Ib. Pyrrhocoricin's MIC was 2 μM, while apidaecin Ib's was 8 μM [1]. This difference in concentration required for bacterial growth inhibition highlights pyrrhocoricin's greater intrinsic activity against this key Gram-negative pathogen, a critical factor for therapeutic window considerations and in vitro assay design.
| Evidence Dimension | In vitro antibacterial potency |
|---|---|
| Target Compound Data | MIC: 2 μM |
| Comparator Or Baseline | Apidaecin Ib: MIC = 8 μM |
| Quantified Difference | 4-fold lower MIC (higher potency) |
| Conditions | *E. coli* K12 (MC4100) in 50% Mueller-Hinton broth/PBS, 18h incubation at 37°C, broth microdilution method following NCCLS guidelines. |
Why This Matters
Lower MIC indicates higher intrinsic antibacterial activity, which can translate to a wider therapeutic window or lower effective concentrations in experimental systems.
- [1] Unpublished data cited in: Scocchi M, Mardirossian M, Runti G, Benincasa M. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. Cell Mol Life Sci. 2011;68(14):2317-30. doi: 10.1007/s00018-011-0701-y. Table 4. View Source
